molecular formula C16H15FN4O2S B2994504 ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate CAS No. 852374-29-9

ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate

Cat. No.: B2994504
CAS No.: 852374-29-9
M. Wt: 346.38
InChI Key: PROZBWKVZUYZCB-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a heterocyclic compound featuring a triazolopyridazine core substituted with a 4-fluorophenyl group at position 3 and a sulfanyl-linked propanoate ester at position 6. The sulfanyl (S) bridge enhances stability and modulates electronic properties compared to oxygen-based linkages .

Properties

IUPAC Name

ethyl 2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-3-23-16(22)10(2)24-14-9-8-13-18-19-15(21(13)20-14)11-4-6-12(17)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROZBWKVZUYZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolo ring. The resulting compound is further reacted with 2-chloropyridazine to form the pyridazine ring. Finally, the sulfanyl group is introduced using thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of Triazolopyridazine Derivatives

The following table summarizes key structural and functional differences between the target compound and related triazolopyridazine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position 3/6) Functional Group Modifications Reported Activity/Properties Reference ID
Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate C₁₇H₁₄FN₅O₂S 387.39 (calc.) 3: 4-Fluorophenyl; 6: Sulfanyl-propanoate Sulfanyl bridge, ester group Potential PEF(S) binder (inferred)
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide C₂₁H₁₈FN₅O₂S 423.47 3: 4-Ethoxyphenyl; 6: Sulfanyl-acetamide Sulfanyl bridge, amide group N/A (structural focus)
(2-{[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine C₁₃H₁₂FN₅O 273.27 3: 4-Fluorophenyl; 6: Oxy-ethylamine Oxygen bridge, amine terminus N/A (synthetic intermediate)
N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide C₂₂H₂₀F₃N₅O 459.43 (calc.) 3: Trifluoromethyl; 6: Pyrrolidine Trifluoromethyl, propenamide sidechain Bromodomain inhibitor (analogous)
Key Observations:
  • Sulfanyl vs. Oxygen Bridges : The sulfanyl group in the target compound (C–S–C) provides greater lipophilicity and metabolic stability compared to oxygen-bridged analogs like (2-{[3-(4-fluorophenyl)...]oxy}ethyl)amine .
  • Substituent Effects : The 4-fluorophenyl group at position 3 enhances π-π stacking interactions in protein binding, similar to ethoxyphenyl in ’s compound, but with reduced steric bulk .
  • Functional Group Diversity : Amide-terminated derivatives (e.g., ) exhibit higher polarity, while ester-terminated compounds (target) may improve membrane permeability .

Biological Activity

Ethyl 2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a novel compound belonging to the class of triazolopyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound include a fluorophenyl group and a triazolo ring, which may contribute to its pharmacological properties.

  • Molecular Formula : C13H12FN5OS
  • Molecular Weight : 346.38 g/mol
  • CAS Number : 852374-29-9

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Reaction of 4-fluorophenylhydrazine with ethyl acetoacetate.
  • Cyclization with hydrazine hydrate to form the triazolo ring.
  • Further reaction with 2-chloropyridazine to yield the pyridazine ring.
  • Introduction of the sulfanyl group using thiourea under basic conditions.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the triazole moiety have been evaluated against various cancer cell lines:

  • HCT-116 (Colon Carcinoma) : IC50 values reported around 6.2 μM.
  • T47D (Breast Cancer) : Active compounds showed IC50 values of 27.3 μM and 43.4 μM for specific derivatives .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Triazole derivatives are known for their efficacy against a range of pathogens. In vitro studies indicate that similar compounds can inhibit bacterial growth and exhibit antifungal activity .

The biological mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzyme Activity : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through caspase activation pathways .

Case Studies

A study on a related triazole derivative demonstrated promising results in vivo against Plasmodium falciparum (malaria), indicating that modifications in the triazole structure can enhance biological activity against various diseases .

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